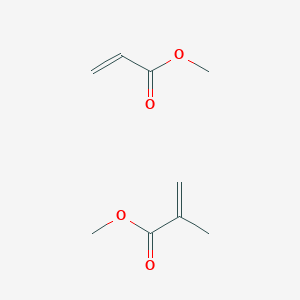

Methyl Acrylate Methyl Methacrylate

Description

Properties

CAS No. |

9011-87-4 |

|---|---|

Molecular Formula |

C9H14O4 |

Molecular Weight |

186.2 g/mol |

IUPAC Name |

methyl 2-methylprop-2-enoate;methyl prop-2-enoate |

InChI |

InChI=1S/C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3-4(5)6-2/h1H2,2-3H3;3H,1H2,2H3 |

InChI Key |

NXMXPVQZFYYPGD-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OC.COC(=O)C=C |

Canonical SMILES |

CC(=C)C(=O)OC.COC(=O)C=C |

Other CAS No. |

9011-87-4 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

Dakril 2M methyl acrylate-methyl methacrylate copolyme |

Origin of Product |

United States |

Synthesis and Polymerization Methodologies for Methyl Acrylate and Methyl Methacrylate Based Co Polymers

Radical Polymerization Techniques for Poly(Methyl Acrylate) and Poly(Methyl Methacrylate) Homopolymers and Copolymers

Radical polymerization is a chain reaction involving the successive addition of monomer units to a growing polymer chain that has a free radical at its active end. acs.org This process is typically initiated by the decomposition of an initiator molecule, which generates free radicals. acs.orgnih.gov The resulting macroradicals then propagate by reacting with monomer molecules. The polymerization process concludes through termination steps, which can occur by either combination or disproportionation of two growing polymer chains. acs.org

Bulk Polymerization Methodologies

Bulk polymerization is a straightforward method where the monomer, in this case, methyl acrylate (B77674) or methyl methacrylate (B99206), is polymerized directly without any solvent. nih.govmit.edu The primary components are the monomer and a monomer-soluble initiator. nih.gov This technique is advantageous for producing high-purity polymers and is used to create clear sheets, rods, and tubes of poly(methyl methacrylate) (PMMA). mit.edublogspot.com

A study on the bulk polymerization of MMA initiated by 1,2-diphenoxy-1,1,2,2-tetraphenylethane at 70°C demonstrated the increase in the degree of polymerization with increasing conversion, a characteristic of a "living" or controlled polymerization process. researchgate.net Another investigation into the bulk copolymerization of methyl methacrylate and methyl acrylate utilized a continuous feed system, where unreacted monomers are recycled back into the polymerization process. google.com This method requires careful removal of oligomers and control of impurity levels in the recycled volatiles to maintain polymer quality. google.com

Table 1: Examples of Bulk Polymerization of MMA

| Initiator System | Temperature (°C) | Observations |

|---|---|---|

| 1,2-diphenoxy-1,1,2,2-tetraphenylethane | 70 | Degree of polymerization increases with conversion. researchgate.net |

| Not specified (continuous process) | 150-180 | Unreacted monomers are recycled. google.com |

| Benzoyl peroxide (BP) - dimethyl paratoluidine (DMPT) | Room Temperature | Redox pair used for polymerization in the presence of existing PMMA. mit.edu |

| Not specified (in the presence of purified PMMA) | 90 | The rate of polymerization is significantly reduced when oxygen is removed. core.ac.uk |

Solution Polymerization Systems

In solution polymerization, the monomer and initiator are dissolved in a suitable solvent. kpi.ua This method allows for better control of the reaction temperature as the solvent helps to dissipate the heat of polymerization. The resulting polymer is obtained as a solution, which can be used directly or the polymer can be isolated by evaporating the solvent. kpi.ua

Another investigation explored the solution polymerization of MMA in toluene (B28343), initiated by dibenzoyl peroxide in the presence of a quaternary ammonium (B1175870) chloride. chem-soc.si The addition of the quaternary salt was found to reduce the inhibition period but also decrease the polymerization rate. chem-soc.si The use of methanol (B129727) as a solvent in the polymerization of MMA has also been reported, offering good solubility for both the monomer and the resulting polymer at elevated temperatures, thus maintaining a uniform solution. google.com

Table 2: Solution Polymerization of MA and MMA

| Monomers | Solvent | Initiator | Key Findings |

|---|---|---|---|

| MA and MMA | Benzene | 2,2'-azobisisobutyronitrile (AIBN) | Reactivity ratios were largely independent of dilution. kpi.ua |

| MMA | Toluene | Dibenzoyl peroxide (DBPO) | Quaternary ammonium chloride reduced the lag time and polymerization rate. chem-soc.si |

| MMA | Methanol | Radical initiator | Methanol acts as a good solvent, maintaining a uniform reaction solution. google.com |

Suspension Polymerization Approaches

Suspension polymerization, also known as bead or pearl polymerization, is a process where the monomer is dispersed as fine droplets in a continuous phase, typically water. scribd.comgoogle.com An oil-soluble initiator is dissolved in the monomer droplets, and a suspending agent or stabilizer is added to the aqueous phase to prevent the droplets from coalescing. scribd.comchempedia.info The polymerization occurs within these individual monomer droplets, which act as tiny bulk reactors. The final product is in the form of small, spherical beads. scribd.com

The size of the polymer beads can be controlled by factors such as the rate of agitation, and the type and concentration of the suspending agent. scribd.com This method is widely used for the production of PMMA beads for molding powders and other applications. chempedia.info

A method for the suspension polymerization of methyl methacrylate to form beads involves dispersing the monomer in an aqueous solution with dispersing agents and emulsifiers, followed by initiation of free-radical polymerization within the droplets. scribd.com In another approach, a copolymer of methyl methacrylate and styrene (B11656) was produced via suspension polymerization, which can minimize the formation of fine emulsion powder and shorten the polymerization time. google.com A Chinese patent describes a bead suspension polymerization method for MMA using a combination of at least three suspending agents: a cellulose (B213188) surfactant, a vinyl pyrrolidone polymer nonionic surfactant, and an acrylic polymer anionic surfactant, to ensure a stable and controllable polymerization system. google.com

Emulsion Polymerization Protocols

Emulsion polymerization is a heterogeneous polymerization technique where a water-insoluble monomer is emulsified in water with the aid of a surfactant. tandfonline.comtandfonline.com The polymerization is typically initiated by a water-soluble initiator. The process begins with the formation of micelles, which are swollen with the monomer. The initiator radicals enter these micelles, where polymerization takes place. cdnsciencepub.com This method is known for producing high molecular weight polymers at a fast polymerization rate. nih.gov

In the emulsion copolymerization of methyl acrylate with methyl methacrylate, sodium lauryl sulphate (SLS) has been used as a surfactant and potassium persulphate as a free-radical initiator. tandfonline.com The study found that the reactivity ratios of the monomers in emulsion polymerization deviated from the values obtained in bulk and solution polymerization. tandfonline.com The addition of a non-ionic co-surfactant, HYOXYD X400, further altered the reactivity ratios. tandfonline.comtandfonline.com

Another study investigated the kinetics of emulsion polymerization of acrylates and methacrylates and found that the rates for acrylates are consistently higher than for methacrylates, which is attributed to less steric hindrance. cdnsciencepub.com The use of non-ionic polyurethane as an emulsifier in the emulsion polymerization of methyl methacrylate and butyl acrylate has also been explored, showing good surface activity and emulsifying capability. researchgate.net

Table 3: Emulsion Polymerization of MA and MMA

| Monomer System | Surfactant/Emulsifier | Initiator | Key Observations |

|---|---|---|---|

| MA/MMA | Sodium Lauryl Sulphate (SLS) | Potassium Persulphate | Reactivity ratios differed from bulk and solution methods. tandfonline.comtandfonline.com |

| MA/MMA | SLS and HYOXYD X400 (co-surfactant) | Potassium Persulphate | The presence of the co-surfactant altered the reactivity ratios. tandfonline.comtandfonline.com |

| Acrylates and Methacrylates | Cetyltrimethylammonium bromide | Not specified | Acrylates polymerize faster than methacrylates. cdnsciencepub.com |

| MMA/Butyl Acrylate | Non-ionic polyurethane | Not specified | Polyurethane surfactant showed good emulsifying properties. researchgate.net |

Controlled/Living Radical Polymerization (CLRP) of Methyl Acrylate and Methyl Methacrylate

Controlled/living radical polymerization (CLRP) techniques offer a significant advantage over conventional free-radical polymerization by allowing for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. cmu.eduresearchgate.net These methods rely on establishing a dynamic equilibrium between a small concentration of active propagating radicals and a large majority of dormant species. researchgate.net

Atom Transfer Radical Polymerization (ATRP) of MA and MMA

Atom Transfer Radical Polymerization (ATRP) is one of the most robust and widely used CLRP methods. cmu.educmu.edu It is based on a reversible redox process catalyzed by a transition metal complex, typically a copper halide complexed with a ligand. cmu.educmu.edu The process involves the reversible abstraction of a halogen atom from a dormant polymer chain by the metal complex in its lower oxidation state, generating a propagating radical and the metal complex in its higher oxidation state. cmu.edu This allows for the controlled growth of polymer chains.

ATRP has been successfully employed for the polymerization of both methyl acrylate (MA) and methyl methacrylate (MMA). cmu.eduelsevierpure.com For MMA, homogeneous ATRP using a copper bromide (CuBr) catalyst with a substituted bipyridine ligand has been shown to produce poly(methyl methacrylate) (PMMA) with polydispersities as low as 1.1 and controlled molecular weights up to 180,000. cmu.edu The choice of initiator is also crucial for successful ATRP. cmu.edu For instance, ethyl 2-bromoisobutyrate has been found to be an effective initiator for the ATRP of MMA. cmu.edu

In the case of MA, kinetic studies of homogeneous ATRP using a CuBr/4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) catalyst system have demonstrated a linear increase in molecular weight with conversion, indicating a constant number of propagating species. cmu.edu The equilibrium constant between active and dormant species in the ATRP of MA is much smaller than that for styrene or MMA. cmu.edu ATRP has also been used to synthesize block copolymers of MMA with acrylates, such as n-butyl acrylate (BA) and MA. cmu.edu For example, a poly(MMA) macroinitiator can effectively initiate the ATRP of acrylic monomers. cmu.edu

Table 4: ATRP of Methyl Acrylate and Methyl Methacrylate

| Monomer | Catalyst System | Initiator | Key Findings |

|---|---|---|---|

| MMA | CuBr/dNbpy | p-Toluenesulfonyl chloride | Controlled polymerization with low polydispersities (as low as 1.1) and high molecular weights. cmu.edu |

| MA | CuBr/dNbpy | Methyl 2-bromopropionate (MBrP) | Linear increase of molecular weight with conversion; low equilibrium constant. cmu.edu |

| MMA and BA/MA | CuBr/dNbpy | PMMA macroinitiator | Successful synthesis of di- and triblock copolymers. cmu.edu |

| MMA and n-BuA | NiBr2(PPh3)2 | Alkyl halide | Efficient catalyst for ATRP, producing polymers with narrow molecular weight distribution. acs.org |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of MA and MMA

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and popular reversible-deactivation radical polymerization (RDRP) technique that allows for the synthesis of polymers with well-defined architectures. nih.gov The process involves the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization. The choice of the RAFT agent is crucial for controlling the polymerization of different monomers. Trithiocarbonates are among the most reactive CTAs and are frequently used for monomers like MMA and butyl acrylate. nih.gov

The general mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria. The propagating radical adds to the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the initial radical or a new radical that can reinitiate polymerization. This process allows for the polymer chains to grow at a similar rate, leading to a low dispersity (Đ), which is a measure of the uniformity of the molecular weight distribution.

For the polymerization of MMA, specific symmetrical trithiocarbonates have been developed. nih.gov For instance, the use of di(diphenylmethyl) trithiocarbonate (B1256668) has demonstrated effective control over MMA polymerization, yielding polymers with low dispersity values (Đ < 1.5). nih.gov However, this particular system required atypically high molar ratios of the initiator (e.g., AIBN) to the CTA to achieve predictable molecular weights. nih.gov

RAFT polymerization can also be conducted in various systems, such as emulsion and dispersion polymerization. In RAFT aqueous emulsion polymerization of MMA, poly(glycerol monomethacrylate) (PGMA) has been used as a non-ionic steric stabilizer. rsc.org While effective for other methacrylates, this system showed limitations with MMA, where targeting degrees of polymerization above 100 resulted in flocculation. rsc.org RAFT dispersion polymerization of MMA in mineral oil has also been explored, using poly(lauryl methacrylate) (PLMA) as a stabilizer, leading to diblock copolymers with reasonably narrow molecular weight distributions (Mw/Mn ≤ 1.39). acs.org

Table 1: Research Findings on RAFT Polymerization of MMA

| Parameter | Finding | Reference |

|---|---|---|

| RAFT Agent | Symmetrical trithiocarbonates, such as di(diphenylmethyl) trithiocarbonate, are effective for MMA. | nih.gov |

| Dispersity (Đ) | Values below 1.5 are achievable for poly(methyl methacrylate) (PMMA). | nih.gov |

| Initiator/CTA Ratio | Atypically high ratios may be needed for some symmetrical CTAs to obtain predictable molecular weights. | nih.gov |

| Heterogeneous Systems | RAFT has been successfully applied in aqueous emulsion and non-polar dispersion polymerizations of MMA. | rsc.orgacs.org |

| Stabilizers | Poly(glycerol monomethacrylate) (PGMA) and poly(lauryl methacrylate) (PLMA) have been used as stabilizers in heterogeneous systems. | rsc.orgacs.org |

Nitroxide-Mediated Polymerization (NMP) of MA and MMA

Nitroxide-Mediated Polymerization (NMP) is another key RDRP technique that utilizes a stable nitroxide radical to control the polymerization process. The mechanism involves the reversible termination of the growing polymer chain by the nitroxide, creating a dormant species. icp.ac.ru This dormant alkoxyamine can undergo thermal homolysis to regenerate the propagating radical and the nitroxide, allowing for controlled chain growth. icp.ac.rursc.org

Historically, the NMP of methacrylates, including MMA, has been challenging due to side reactions like disproportionation. acs.org However, the development of new nitroxides and alkoxyamines has improved the control over MMA polymerization. acs.orgresearchgate.net For instance, N-phenylalkoxyamines have shown promise in controlling MMA polymerization up to moderate conversions, achieving narrow molecular weight distributions (Mw/Mn = 1.12–1.30). acs.orgresearchgate.net The delocalization of the nitroxide radical through the N-phenyl group is thought to minimize side reactions. acs.org

The addition of a comonomer can also facilitate the controlled polymerization of MMA. It has been found that a small amount of acrylonitrile (B1666552) can turn the nitroxide-mediated polymerization of MMA into a controlled/living system. icp.ac.ru Similarly, the addition of styrene as the final monomer in each dormant chain can bypass the termination reactions typically seen with MMA polymerization. figshare.com

Table 2: Research Findings on NMP of MMA

| Parameter | Finding | Reference |

|---|---|---|

| Challenge | NMP of MMA is difficult due to side reactions like disproportionation. | acs.org |

| Controlling Agents | N-phenylalkoxyamines have shown success in controlling MMA polymerization to moderate conversions. | acs.orgresearchgate.net |

| Dispersity (Mw/Mn) | Values between 1.12 and 1.30 have been achieved with specific alkoxyamines. | acs.orgresearchgate.net |

| Comonomer Effect | The addition of small amounts of acrylonitrile or styrene can improve control over the polymerization. | icp.ac.rufigshare.com |

| Diblock Copolymers | Chain extension from PMMA macroinitiators with MMA or styrene allows for the formation of diblock copolymers. | acs.orgresearchgate.net |

Single-Electron Transfer Living Radical Polymerization (SET-LRP) for MA and MMA

Single-Electron Transfer Living Radical Polymerization (SET-LRP) is a more recent RDRP method that typically employs a copper catalyst in its metallic state (Cu(0)) and a ligand. nih.govuq.edu.au A key feature of SET-LRP is its ability to be conducted at ambient temperatures and often at a much faster rate than other controlled radical polymerizations. researchgate.net There is an ongoing scientific discussion regarding the precise mechanism, with some researchers proposing a supplemental activator and reducing agent (SARA) ATRP mechanism, while others advocate for the SET-LRP mechanism. nih.gov

SET-LRP has been successfully applied to the polymerization of MMA. nih.govacs.org The process can be initiated by various compounds, including typical RAFT agents. For example, 2-cyanoprop-2-yl 1-dithionaphthalate (CPDN), a RAFT agent, has been used as an initiator for the SET-LRP of MMA at 25°C, yielding PMMA with narrow molecular weight distributions (Mw/Mn < 1.50). researchgate.netacs.org The resulting PMMA exhibits a predominantly syndiotactic structure, which is consistent with traditional radical polymerizations. researchgate.netacs.org

The robustness of SET-LRP is highlighted by its tolerance to acidic conditions. uq.edu.au The polymerization of MMA via SET-LRP has been shown to be well-controlled in the presence of significant amounts of acetic acid. uq.edu.au

Table 3: Research Findings on SET-LRP of MMA

| Parameter | Finding | Reference |

|---|---|---|

| Catalyst | Typically uses Cu(0) as the catalyst. | nih.gov |

| Temperature | Can be performed at ambient temperatures (e.g., 25°C). | researchgate.netacs.org |

| Initiators | Can be initiated by conventional initiators as well as RAFT agents like CPDN. | researchgate.netacs.org |

| Dispersity (Mw/Mn) | Narrow distributions, typically below 1.50, are achievable. | researchgate.net |

| Tacticity | Produces predominantly syndiotactic PMMA. | researchgate.netacs.org |

| Solvent Tolerance | The process is tolerant to acidic conditions, such as the presence of acetic acid. | uq.edu.au |

Anionic and Cationic Polymerization of Methyl Acrylate and Methyl Methacrylate

Anionic and cationic polymerization methods offer alternative routes to synthesize PMMA and poly(methyl acrylate) (PMA), often with high degrees of stereochemical control.

Stereospecific Anionic Polymerization of MMA

Anionic polymerization of MMA can produce polymers with specific tacticities (isotactic, syndiotactic, or atactic) depending on the initiator, solvent, and temperature. acs.org This control over stereochemistry is a significant advantage of anionic polymerization.

Isospecific living anionic polymerization of MMA can be achieved using initiators like t-butylmagnesium bromide (tBuMgBr) in toluene or lithium enolates in the presence of lithium trimethylsilanolate in toluene. acs.org Syndiospecific polymerization can be accomplished with initiating systems such as diphenylhexyl lithium (DPHLi) in THF or t-butyllithium (tBuLi) in combination with trialkylaluminum (R₃Al) in toluene. acs.org

The synthesis of stereoblock PMMAs, consisting of both isotactic and syndiotactic blocks, has also been achieved through a combination of stereospecific living anionic polymerization and subsequent coupling reactions. mdpi.com This involves preparing end-functionalized isotactic and syndiotactic PMMA chains separately and then linking them together. mdpi.com

Group Transfer Polymerization (GTP)

Group Transfer Polymerization (GTP) is a type of living polymerization discovered by DuPont that is particularly effective for acrylic monomers. illinois.eduresearchgate.net It allows for the polymerization of MMA at ambient or elevated temperatures, which is a notable advantage over the low temperatures required for traditional living anionic polymerization of methacrylates (e.g., -78°C). illinois.edu

GTP is typically initiated by silyl (B83357) ketene (B1206846) acetals, such as 1-methoxy-1-(trimethylsiloxy)-2-methylprop-1-ene (MTS), in the presence of a nucleophilic or Lewis acid catalyst. researchgate.netacs.orguobasrah.edu.iq The molecular weight of the resulting polymer can be controlled by the ratio of monomer to initiator, and the "living" nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition. illinois.eduacs.org N-heterocyclic carbenes (NHCs) have also been reported as effective neutral nucleophilic catalysts for the GTP of MMA, yielding polymers with predictable molecular weights and narrow polydispersities (Mw/Mn ≤ 1.2). acs.org

Table 4: Research Findings on Anionic and Group Transfer Polymerization of MMA

| Polymerization Type | Key Feature | Initiator/Catalyst System Examples | Reference |

|---|---|---|---|

| Stereospecific Anionic | Control over polymer tacticity (isotactic or syndiotactic). | tBuMgBr in toluene (isotactic); DPHLi in THF (syndiotactic). | acs.org |

| Group Transfer (GTP) | Living polymerization at ambient or elevated temperatures. | Silyl ketene acetals with nucleophilic (e.g., bifluoride ions) or Lewis acid catalysts; N-heterocyclic carbenes. | illinois.eduacs.orguobasrah.edu.iq |

Heterogeneous Polymerization Processes and Reactors

Heterogeneous polymerization techniques, such as emulsion, suspension, and dispersion polymerization, are widely used in industrial settings for the production of acrylic polymers. These processes involve the polymerization of a monomer that is dispersed in a continuous phase, typically water.

Emulsion polymerization involves dispersing the monomer in an aqueous medium with the aid of a surfactant to form micelles. Polymerization is initiated in the aqueous phase, and the polymer particles grow within the micelles. This method is advantageous for achieving high molecular weights at fast polymerization rates while maintaining good heat transfer. For MMA, emulsion polymerization can be carried out using free-radical initiators. nih.gov

Suspension polymerization involves dispersing monomer droplets in a continuous phase (usually water) with the help of a stabilizer. Polymerization occurs within these droplets, which are significantly larger than the micelles in emulsion polymerization. The result is polymer beads that can be easily isolated. scribd.com

Dispersion polymerization is used to produce polymer particles in a medium in which the monomer is soluble, but the polymer is not. A stabilizer is used to prevent the aggregation of the precipitating polymer particles. RAFT dispersion polymerization of MMA in non-polar solvents like mineral oil or n-dodecane has been shown to be an effective method for producing well-defined block copolymer nanoparticles. acs.org

The choice of reactor for these processes is critical and depends on factors such as heat removal, mixing, and the desired final product form. youtube.com Batch, semi-batch, and continuous reactors are all used for the polymerization of MA and MMA. For example, the low-pressure polymerization of ethylene (B1197577) to linear polyethylene (B3416737) is conducted in a fluid-bed reactor, which is a type of heterogeneous polymerization system. scribd.com

Novel Polymerization Initiator Systems and Catalysis for MA and MMA

The development of advanced polymerization techniques for methyl acrylate (MA) and methyl methacrylate (MMA) has been propelled by the introduction of novel initiator systems and catalysts. These innovations aim to provide superior control over polymer architecture, molecular weight, and tacticity, opening avenues for the creation of materials with highly specialized properties. Key areas of advancement include controlled/living radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, as well as organocatalytic and coordination polymerization methods.

Atom Transfer Radical Polymerization (ATRP) has emerged as a robust method for the controlled polymerization of methacrylates and acrylates. cmu.edusigmaaldrich.com The versatility of ATRP lies in its multicomponent nature, which typically involves an initiator (often an alkyl halide), a transition metal complex as a catalyst (e.g., copper, iron, or ruthenium), and a ligand. sigmaaldrich.comitu.edu.tr The mechanism relies on a reversible redox process that maintains a low concentration of active propagating radicals, thereby minimizing termination reactions and allowing for the synthesis of well-defined polymers. itu.edu.tr

Recent research has focused on developing more efficient and environmentally friendly ATRP systems. Activators Regenerated by Electron Transfer (ARGET) ATRP, for instance, allows for a significant reduction in the amount of catalyst required, making the resulting polymers less colored and more suitable for a wider range of applications. sigmaaldrich.comacs.orgscispace.com Diazocine-functionalized initiators have been explored in ARGET ATRP of both MA and MMA, demonstrating the potential to create photoresponsive polymers. acs.orgscispace.com The choice of initiator and catalyst system in ATRP is crucial for controlling the polymerization rate and the characteristics of the final polymer. For example, studies have shown that using different initiator/copper halide combinations can significantly impact the polymerization kinetics and the molecular weight distribution of the resulting poly(methyl methacrylate) (PMMA). cmu.eduacs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful technique for synthesizing well-defined polymers from MA and MMA. nih.govpeople.csiro.au This method utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. mdpi.com The effectiveness of RAFT polymerization is highly dependent on the structure of the CTA, particularly the "Z" and "R" groups, which influence the reactivity of the C=S bond and the stability of the intermediate radical. nih.gov Novel symmetrical trithiocarbonates with diphenylmethyl groups have been developed, showing efficient control over the polymerization of methacrylic monomers. mdpi.com Research has also explored photoinduced electron transfer (PET-RAFT) processes, which use light and a photoredox catalyst to generate the initial radicals, offering temporal control over the polymerization. nih.govchinesechemsoc.org

Organocatalysis has gained traction as a metal-free alternative for the polymerization of MMA. Organocatalyzed Group Transfer Polymerization (GTP) is a notable example, where organic superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazene bases can effectively catalyze the polymerization to produce PMMA with controlled molecular weights and narrow polydispersities. rsc.orgacs.org N-heterocyclic carbenes (NHCs), protected by carbon dioxide, have been investigated as thermally latent initiators. These pre-catalysts are inactive at room temperature but initiate polymerization upon heating, offering excellent temporal control. rsc.org

Coordination Polymerization using transition metal complexes offers another pathway to control the stereochemistry of the resulting polymer. For instance, iminomethylpyridine-based Copper(II) complexes, when activated with modified methylaluminoxane (B55162) (MMAO), have been shown to effectively polymerize MMA to produce syndio-enriched PMMA. nih.govrsc.org Similarly, certain organonickel complexes activated with methylaluminoxane can catalyze the polymerization of MMA to yield highly syndiotactic PMMA. researchgate.net

Anionic Polymerization continues to be a field of innovation. Proton Transfer Anionic Polymerization (PTAP) has been investigated for MMA using a potassium base catalyst in the presence of various ligands. This method allows for dual control over the molecular weight and tacticity of the resulting PMMA by selecting appropriate ligands. acs.org For example, using 18-crown-6 (B118740) as a ligand can lead to predominantly syndiotactic PMMA. acs.org

The table below summarizes key findings from recent research on novel initiator and catalyst systems for MA and MMA polymerization.

| Polymerization Method | Monomer | Initiator/Catalyst System | Key Findings | Reference(s) |

| ARGET ATRP | MA & MMA | Diazocine-functionalized initiators / Copper catalyst | Produced photoresponsive elastomers; high amounts of reducing agents and catalysts were required for initiation. | acs.orgscispace.com |

| Controlled/"Living" ATRP | MMA | Various R-X initiators / CuIX/4,4'-di(5-nonyl)-2,2'-bipyridine | Polymerization rates and molecular weight control are highly dependent on the initiator system. Ethyl 2-bromoisobutyrate/CuIBr gave the fastest rate. | cmu.eduacs.org |

| Reverse ATRP | MMA | FeCl3·6H2O / PPh3 | Controlled polymerization was achieved without a conventional radical initiator, likely through redox reactions generating initiating species. | itu.edu.tr |

| RAFT Polymerization | MMA | Symmetrical trithiocarbonate with diphenylmethyl groups | Efficient control over polymerization of methacrylic monomers, producing polymers with low dispersity (Đ < 1.5). | mdpi.com |

| PET-RAFT Polymerization | MMA | Fluorescein / Light | Enabled the green stereoregular polymerization of isotactic-rich PMMA in water within vesicular membranes. | chinesechemsoc.org |

| Organocatalyzed GTP | MMA | Organic superbases (e.g., t-Bu-P4) / Silyl ketene acetal | Produced PMMA with controlled molecular weight (up to 109,600 g/mol ) and narrow polydispersity without side reactions. | acs.org |

| Latent Thermal Polymerization | MMA | CO2-protected N-heterocyclic carbenes (NHCs) | Acted as thermally latent pre-catalysts, initiating polymerization upon heating to yield high molecular weight PMMA with low polydispersity. | rsc.org |

| Coordination Polymerization | MMA | Iminomethylpyridine based Cu(II) complexes / MMAO | Effectively polymerized MMA to furnish syndio-enriched PMMA with glass transition temperatures in the range of 123–128 °C. | nih.govrsc.org |

| Coordination Polymerization | MMA | Organonickel complexes / MMAO | Produced syndiotactic-rich PMMA, with the catalytic activity influenced by the ligand structure and polymerization temperature. | researchgate.net |

| Proton Transfer Anionic Polymerization | MMA | KHMDS / 2-phenyl propionitrile (B127096) / Ligands (e.g., 18-crown-6) | Achieved dual control of molecular weight and tacticity, producing predominantly syndiotactic PMMA with the appropriate ligand. | acs.org |

Copolymerization Kinetics and Mechanisms of Methyl Acrylate and Methyl Methacrylate

Monomer Reactivity Ratios and Copolymer Composition

The relative reactivities of MA and MMA in a copolymerization reaction are quantified by their reactivity ratios, rMA and rMMA. These ratios are fundamental in predicting the composition of the resulting copolymer from a given comonomer feed.

The experimental determination of monomer reactivity ratios is a cornerstone of polymer chemistry, providing essential data for understanding and controlling copolymerization processes. Various methods have been developed and refined over the years to obtain accurate and statistically significant reactivity ratios.

For the copolymerization of different monomers, including those in the acrylate (B77674) and methacrylate (B99206) families, several techniques are employed. A common approach involves carrying out the polymerization to low monomer conversions for a series of initial comonomer feed compositions. The resulting copolymer composition is then determined, and from this data, the reactivity ratios are calculated.

Historically, linearization methods such as the Fineman-Ross and Kelen-Tüdös methods have been widely used. researchgate.net These methods involve plotting transformations of the monomer feed and copolymer composition data to obtain the reactivity ratios from the slope and intercept of the resulting straight line. For instance, in the free radical copolymerization of styrene (B11656) and methyl methacrylate, these methods have been applied to data obtained via FT-IR spectroscopy. researchgate.net

More contemporary and accurate methods often employ in situ analysis techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org In situ ¹H NMR analysis allows for the continuous monitoring of the monomer consumption throughout the polymerization. acs.org This technique provides a wealth of data from a single experiment by tracking the compositional drift as the reaction progresses. acs.org The instantaneous copolymer composition can be calculated from the change in monomer concentration over small intervals, assuming all consumed monomer is converted to the copolymer. acs.org This data is then often analyzed using nonlinear least-squares (NLLS) fitting of the Mayo-Lewis equation, which can provide more statistically robust results than the traditional linearization methods. acs.org For example, this in situ NMR approach has been successfully applied to the styrene-methyl methacrylate system to determine their reactivity ratios. acs.org

Another powerful technique combines pulsed laser polymerization (PLP) with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-ToF-MS). nih.gov This combination allows for the detailed determination of not only the copolymer composition but also the molecular weight distribution. nih.gov The data obtained from PLP-MALDI-ToF-MS can be fitted to various copolymerization models, such as the terminal model or the penultimate unit model, to extract precise reactivity ratios. nih.gov This method has been used to obtain a highly accurate and complete set of copolymerization parameters for the styrene-methyl methacrylate system. nih.gov

For the specific case of n-butyl acrylate (nBuA) and methyl methacrylate (MMA) copolymerization, both conventional radical polymerization and atom transfer radical polymerization (ATRP) have been studied. The reactivity ratios were determined using methods like the Jaacks method for high monomer feed ratios and the Kelen-Tüdös method for varying feed compositions. uni-bayreuth.de In these experiments, the residual comonomer concentration was determined after each withdrawal and used as the feed for the next data point. uni-bayreuth.de

Here is a table summarizing experimentally determined reactivity ratios for related copolymer systems:

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method | Reference |

| Styrene | Methyl Methacrylate | 0.697 ± 0.010 | 0.491 ± 0.007 | In situ ¹H NMR | acs.org |

| Styrene | Methyl Methacrylate | 0.45 | 0.38 | Fineman-Ross (FT-IR) | researchgate.net |

| Styrene | Methyl Methacrylate | 0.49 | 0.35 | Kelen-Tüdös (FT-IR) | researchgate.net |

| n-Butyl Acrylate | Methyl Methacrylate | - | - | Jaacks, Kelen-Tüdös | uni-bayreuth.de |

| Styrene | Methyl Methacrylate | 0.517 | 0.420 | PLP-MALDI-ToF-MS | nih.gov |

| Acrylonitrile (B1666552) | Methyl Acrylate | 1.29 ± 0.2 | 0.96 ± 0.02 | In situ FTIR | vt.edu |

Note: Specific values for the nBuA/MMA system were not provided in the abstract.

In addition to experimental determination, theoretical models offer a predictive approach to understanding monomer reactivity ratios. These models are often based on fundamental principles of chemical kinetics and quantum chemistry.

One of the primary theoretical frameworks is the terminal model , which assumes that the reactivity of a growing polymer chain radical depends only on the nature of its terminal monomer unit. The reactivity ratios are then defined as the ratio of the rate constant for the radical adding its own type of monomer (homopropagation) to the rate constant for adding the other monomer (cross-propagation).

For more complex systems where the penultimate (second-to-last) monomer unit influences the reactivity of the terminal radical, the penultimate unit model is employed. This model introduces additional reactivity ratios to account for this influence. The implicit penultimate unit model has been successfully used to fit data from PLP-MALDI-ToF-MS experiments for the styrene-methyl methacrylate system. nih.gov

Quantum chemical calculations, particularly using Density Functional Theory (DFT) , have emerged as a powerful tool for predicting reaction barriers and, consequently, reactivity ratios. nih.govnorthwestern.edu DFT methods can be used to calculate the activation energies of the various propagation reactions involved in copolymerization. northwestern.edu For instance, the MPWB1K/6-31G(d,p) level of theory has been shown to yield activation energies for acrylate polymerization reactions that are in good agreement with experimental data. northwestern.edu By calculating the activation energies for the four propagation steps in a binary copolymerization (two homopropagations and two cross-propagations), the rate constants and subsequently the reactivity ratios can be estimated using transition state theory. arxiv.org

More recently, machine learning (ML) models have been developed to predict reactivity ratios. nih.govarxiv.org These models are trained on large datasets of experimentally determined reactivity ratios from sources like the Polymer Handbook. arxiv.org By using molecular descriptors, such as the SMILES representations of the monomers and the resulting copolymer, these models can learn the complex relationships between monomer structure and reactivity. arxiv.org For example, a graph attention network has been developed to predict monomer reactivity ratios, demonstrating the potential of ML to accelerate the design of new copolymers. arxiv.org These ML approaches can circumvent the computationally expensive DFT calculations, offering a faster route to predicting reactivity. nih.gov

The development of these theoretical and computational models is crucial for advancing our understanding of copolymerization kinetics and for the in-silico design of polymers with desired properties.

Microstructure Evolution in Poly(Methyl Acrylate-co-Methyl Methacrylate)

The arrangement of monomer units along the polymer chain, known as the copolymer microstructure, profoundly influences the macroscopic properties of the material. In the case of poly(methyl acrylate-co-methyl methacrylate), the distribution of MA and MMA units determines characteristics such as glass transition temperature, mechanical strength, and thermal stability.

Sequence Distribution Analysis

The sequence distribution describes the statistical arrangement of monomer units within the copolymer chain. This can range from a perfectly alternating sequence (M1M2M1M2...) to a blocky structure where long sequences of one monomer are followed by long sequences of the other (M1M1M1...M2M2M2...). The actual distribution is dictated by the monomer reactivity ratios and the comonomer feed composition.

For a copolymerization that follows the terminal model, the probability of finding a specific monomer sequence can be calculated. For example, the probability of a growing chain ending in an M1 radical adding another M1 monomer is given by:

P₁₁ = (r₁[M₁]) / (r₁[M₁] + [M₂])

And the probability of it adding an M2 monomer is:

P₁₂ = [M₂] / (r₁[M₁] + [M₂])

Similar expressions can be written for a growing chain ending in an M2 radical. From these probabilities, the mole fractions of different diads (M1M1, M2M2, M1M2) and longer sequences (triads, tetrads, etc.) in the copolymer can be predicted.

Experimentally, the sequence distribution is often determined using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR. The chemical shifts of the carbon atoms in the polymer backbone and side chains are sensitive to the local environment, allowing for the quantification of different monomer sequences.

Blockiness and Alternating Tendencies

The product of the reactivity ratios, r₁r₂, is a useful indicator of the copolymer's tendency towards blockiness or alternation.

If r₁r₂ = 1 , the copolymerization is considered ideal, and the monomer units are randomly distributed along the chain. The probability of a monomer adding to the growing chain is independent of the nature of the terminal radical.

If r₁r₂ < 1 , there is a tendency towards alternation, meaning that the monomer units prefer to add to a growing chain ending in the other type of monomer.

If r₁r₂ > 1 , there is a tendency towards blockiness, where long sequences of the same monomer are formed.

For the copolymerization of n-butyl acrylate and 2-ethylhexyl acrylate, the reactivity ratios suggest a tendency towards a random or slightly alternating structure. mdpi.com In contrast, the copolymerization of methyl methacrylate and 2-ethylhexyl acrylate exhibits a stronger alternating tendency. mdpi.com

The microstructure of poly(methyl acrylate-co-methyl methacrylate) can be tailored by controlling the copolymerization conditions. For example, using a controlled radical polymerization technique like Atom Transfer Radical Polymerization (ATRP) can lead to the formation of gradient or block copolymers, where the composition of the chain changes progressively or in distinct blocks. This level of control over the microstructure allows for the fine-tuning of the material's properties for specific applications.

Kinetic Schemes and Mechanistic Pathways in MA/MMA Copolymerization

The copolymerization of methyl acrylate (MA) and methyl methacrylate (MMA) proceeds via a free-radical mechanism, which involves the classical steps of initiation, propagation, chain transfer, and termination. A comprehensive kinetic model for this system must account for the various reactions that can occur.

Initiation: The process typically begins with the thermal or photochemical decomposition of an initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to generate primary radicals. researchgate.net These radicals then react with monomer molecules to start the growing polymer chains. In some cases, particularly at high temperatures, monomers like MA can undergo self-initiation. upenn.edu

Propagation: This is the chain growth step where the growing polymer radical adds monomer units. In a binary copolymerization like MA/MMA, there are four distinct propagation reactions:

A growing chain ending in an MA radical adds an MA monomer (homopropagation).

A growing chain ending in an MA radical adds an MMA monomer (cross-propagation).

A growing chain ending in an MMA radical adds an MMA monomer (homopropagation).

A growing chain ending in an MMA radical adds an MA monomer (cross-propagation).

The rates of these reactions are governed by their respective rate coefficients and the concentrations of the monomers and radicals. The reactivity ratios are derived from these propagation rate coefficients. mdpi.com

Chain Transfer: The kinetic chain can be terminated by the transfer of the radical activity to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent. This results in the termination of one polymer chain and the initiation of a new one. Kinetic rate coefficients for chain transfer to MMA and n-butyl acrylate have been reported in the literature. mdpi.com The cross-chain transfer kinetic rate coefficients can be estimated using reactivity ratios, similar to the approach for propagation. mdpi.com

Intramolecular Chain Transfer (Backbiting): In the polymerization of acrylates like n-butyl acrylate, intramolecular chain transfer, or backbiting, is a significant reaction. mdpi.com This process leads to the formation of more stable mid-chain tertiary polymer radicals. mdpi.com These tertiary radicals can then propagate, transfer, or terminate, adding further complexity to the kinetic scheme. mdpi.com

Termination: The growing polymer chains are ultimately terminated, typically by combination or disproportionation of two radicals. The termination rate can be significantly affected by diffusion limitations, especially at high conversions, a phenomenon known as the gel effect or Trommsdorff–Norrish effect. upenn.edu This leads to a decrease in the termination rate coefficient and a corresponding acceleration of the polymerization rate. upenn.edu Gel effect models, which describe the decrease in the termination rate coefficient with increasing conversion, are essential for accurately predicting the polymerization kinetics. upenn.edu

A comprehensive kinetic model, often implemented in software like PREDICI®, incorporates all these reaction steps and their associated rate coefficients. mdpi.com Such models can predict the evolution of conversion, copolymer composition, and molecular weight with time, providing a powerful tool for process optimization and control. mdpi.com

Thermodynamics of Copolymerization

The thermodynamics of copolymerization for methyl acrylate (MA) and methyl methacrylate (MMA) are governed by the fundamental principles of Gibbs free energy, enthalpy, and entropy. The feasibility and equilibrium of the polymerization process are determined by the change in Gibbs free energy (ΔG_p), which is related to the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization through the equation: ΔG_p = ΔH_p - TΔS_p. ustc.edu.cn For polymerization to be thermodynamically favorable, the change in Gibbs free energy must be negative.

Chain polymerizations, including the copolymerization of MA and MMA, are typically exothermic processes, meaning they release heat and have a negative enthalpy of polymerization (ΔH_p < 0). ustc.edu.cn This is because the conversion of a monomer's double bond into two single bonds in the polymer backbone is an energetically favorable process. The entropy of polymerization (ΔS_p), however, is negative because the randomly oriented monomer molecules become ordered into the long-chain structure of the copolymer, representing a decrease in disorder. ustc.edu.cn Therefore, the enthalpy term drives the polymerization forward, while the entropy term opposes it. ustc.edu.cn

| Monomer | Heat of Polymerization (cal/g) | Source |

|---|---|---|

| Methyl Acrylate | 235 | lgchemon.com |

| Methyl Methacrylate | -138 | noaa.gov |

A crucial thermodynamic concept in polymerization is the ceiling temperature (T_c) . This is the temperature at which the rate of polymerization and the rate of depolymerization are equal, and the net rate of polymer formation is zero. ustc.edu.cnwikipedia.org At the ceiling temperature, the change in Gibbs free energy is zero (ΔG_p = 0), leading to the relationship T_c = ΔH_p / ΔS_p. wikipedia.org Above the ceiling temperature, depolymerization is favored, and the formation of a high molecular weight polymer is not possible. wikipedia.org The ceiling temperature is influenced by factors such as steric hindrance in the monomers. wikipedia.org For poly(methyl methacrylate), the ceiling temperature is reported to be 164 °C. ustc.edu.cn The ceiling temperature for poly(methyl acrylate) is generally higher due to less steric hindrance compared to MMA. For the copolymer, the ceiling temperature will be dependent on the copolymer composition.

| Polymer | Ceiling Temperature (T_c) | Glass Transition Temperature (T_g) | Source |

|---|---|---|---|

| Poly(methyl acrylate) | Not specified | 10 °C | sigmaaldrich.com |

| Poly(methyl methacrylate) | 164 °C | 105-120 °C (atactic) | ustc.edu.cnsigmaaldrich.com |

Advanced Structural Characterization of Poly Methyl Acrylate Co Methyl Methacrylate and Homopolymers

Microstructural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and versatile tool for elucidating the detailed microstructure of polymers. impact-solutions.co.ukmtoz-biolabs.commeasurlabs.com It provides information on the local chemical environment of atomic nuclei, allowing for the determination of tacticity, comonomer sequence distribution, and end-group analysis. Both ¹H and ¹³C NMR are commonly employed for polymer characterization. mtoz-biolabs.commeasurlabs.com

Tacticity describes the stereochemical arrangement of chiral centers along a polymer chain and significantly impacts the physical properties of the material. The main types of tacticity are:

Isotactic: All substituent groups are on the same side of the polymer backbone.

Syndiotactic: Substituent groups alternate sides along the polymer backbone.

Atactic: Substituent groups are randomly arranged.

In PMMA, the arrangement of the methyl and ester groups affects its properties. For example, purely isotactic PMMA has a glass transition temperature (Tg) of around 42°C, while purely syndiotactic PMMA has a Tg closer to 124°C. impact-solutions.co.uk

¹H and ¹³C NMR spectroscopy are primary methods for determining the tacticity of PMMA. measurlabs.comuc.edu The chemical shifts of the α-methyl protons and the quaternary carbons are particularly sensitive to the stereochemical environment. uc.eduacs.org In ¹H NMR, the α-methyl proton signals for PMMA typically appear as three distinct regions corresponding to isotactic (mm), heterotactic (mr), and syndiotactic (rr) triads. uc.edu Similarly, ¹³C NMR provides detailed information on pentad and even heptad sequences, offering a more refined analysis of the polymer's stereochemistry. acs.org Two-dimensional NMR techniques, such as HSQC and HMBC, can further aid in the assignment of complex spectra. measurlabs.comresearchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for PMMA Tacticity

| Tacticity Triad | α-Methyl Proton Chemical Shift (ppm) |

| Isotactic (mm) | ~1.2 |

| Heterotactic (mr) | ~1.05 |

| Syndiotactic (rr) | ~0.85 |

| Note: Chemical shifts can vary depending on the solvent and experimental conditions. |

For copolymers like P(MA-co-MMA), NMR spectroscopy is invaluable for determining the distribution of the monomer units along the polymer chain. researchgate.nettandfonline.com The chemical shifts of specific nuclei, such as the carbonyl carbons, are sensitive to the nature of the neighboring monomer units. tandfonline.com

By analyzing the fine structure of the NMR signals, it is possible to quantify the relative amounts of different monomer sequences (e.g., MMA-MMA-MMA, MMA-MMA-MA, MA-MMA-MA). tandfonline.com This information is critical for understanding the copolymerization kinetics and predicting the resulting material properties. For instance, the analysis of the carbonyl and β-CH₂ signals in the ¹³C NMR spectra of acrylate-methacrylate copolymers can provide information on configurational-compositional sequences up to heptads and hexads, respectively. tandfonline.com Two-dimensional NMR techniques are also employed to resolve complex spectra and establish compositional and configurational sequences. researchgate.net

End-group analysis provides information about the chemical nature of the termini of polymer chains, which is crucial for understanding polymerization mechanisms and for calculating the number-average molecular weight (Mn), especially for polymers with lower molecular weights. mtoz-biolabs.comsigmaaldrich.com ¹H NMR is a particularly effective method for this analysis, provided that the end-group signals are distinguishable from the signals of the repeating monomer units. sigmaaldrich.comwikipedia.org

The process involves integrating the signals corresponding to the end-groups and the repeating units in the ¹H NMR spectrum. sigmaaldrich.comwikipedia.org Knowing the number of protons associated with each signal allows for the calculation of the degree of polymerization and, consequently, the number-average molecular weight. wikipedia.org This method is generally accurate for polymers with Mn values up to about 50,000 g/mol , depending on the sensitivity of the NMR instrument and the nature of the end-groups. researchgate.net For certain polymers, derivatization of the end-groups with a reagent containing a distinct NMR-active nucleus can enhance the sensitivity and accuracy of the analysis. researchgate.net

Vibrational Spectroscopy for Structural Insights (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of polymers. It provides a fingerprint of the functional groups present and can be used for qualitative identification and quantitative analysis of copolymer composition.

In the analysis of P(MA-co-MMA) and its homopolymers, characteristic vibrational modes associated with the ester and methyl groups are of particular interest. For PMMA, the IR spectrum exhibits strong absorption bands corresponding to the C=O stretching of the ester group, typically around 1725-1732 cm⁻¹. nih.govresearchgate.net Other significant peaks for PMMA include those for C-O-C stretching vibrations (around 1273-1000 cm⁻¹), C-H stretching in CH₂ and CH₃ groups (2875-2987 cm⁻¹), and bending vibrations of the α-methyl group (around 1387 cm⁻¹ and 752 cm⁻¹). researchgate.netresearchgate.netresearchgate.net For PMA, the FT-IR spectrum also shows the characteristic C=O stretching and C-O-C stretching of the ester group. researchgate.net

Raman spectroscopy offers complementary information. For instance, in studies of methyl acrylate (B77674)/ethyl acrylate copolymers, an inversion of the symmetric and antisymmetric stretching vibrations of the CH₃ group was observed, which was attributed to the mobility of this group. researchgate.net By analyzing both IR and Raman spectra, researchers can determine the copolymer composition and gain insights into molecular interactions and conformational order. researchgate.netvjs.ac.vn For example, shifts in the C=O stretching frequency in PMMA/PVC blends have been used to study molecular interactions between the two polymers. vjs.ac.vn

Interactive Data Table: Characteristic Vibrational Frequencies for PMMA and Related Polymers

| Functional Group | Vibrational Mode | PMMA (cm⁻¹) | PMA (cm⁻¹) | Notes |

| C=O | Stretching | 1725-1732 nih.govresearchgate.net | ~1730 | Strong intensity. researchgate.net |

| C-H (in CH₃, CH₂) | Stretching | 2875-2987 researchgate.net | 2850-3000 | Multiple bands. |

| C-O-C | Stretching | 1064-1142 researchgate.net | 1000-1300 | Complex region. researchgate.net |

| α-Methyl (PMMA) | Bending | 1387, 752 researchgate.net | N/A | Characteristic of MMA units. |

| CH₂ (PMA) | Bending | N/A | ~1450 | Methylene scissoring. |

X-ray Diffraction and Scattering for Morphological and Crystalline Structure

X-ray diffraction (XRD) and scattering techniques are indispensable for investigating the long-range order and morphology of polymeric materials. While PMMA and PMA are generally amorphous, they can exhibit varying degrees of local order and, in some cases, crystallinity depending on tacticity and processing conditions. ijmer.comnih.gov

XRD patterns of amorphous polymers like PMMA typically show broad halos rather than sharp Bragg peaks, indicating a lack of long-range crystalline order. ijmer.comnih.govresearchgate.net The main broad peak for amorphous PMMA is often observed around 2θ = 19.12°. researchgate.net However, stereoregular forms of PMMA, such as syndiotactic PMMA (s-PMMA), can crystallize. kpi.uakpi.ua The crystal structure of s-PS, a similar vinyl polymer, has been studied in detail, revealing different crystal forms depending on the preparation method. kpi.uakpi.uaacs.org For instance, melt-crystallized s-PS can exhibit a hexagonal unit cell. kpi.uakpi.ua The formation of stereocomplexes between isotactic and syndiotactic PMMA can also lead to crystalline structures with high melting points. gatech.edu

Small-angle X-ray scattering (SAXS) provides information on larger-scale structures, such as the size and shape of particles in an emulsion or the morphology of block copolymers. acs.orgnih.govosti.gov Time-resolved SAXS has been used to monitor the evolution of particle size during the emulsion polymerization of methyl methacrylate (B99206). acs.orgnih.govnih.gov For poly(n-butyl acrylate)-b-poly(methyl methacrylate) block copolymers, SAXS has been employed to determine the Flory-Huggins interaction parameter, which is crucial for understanding their phase behavior. mdpi.com

Interactive Data Table: XRD Findings for PMMA and Related Polymers

| Polymer System | Key Finding | 2θ (degrees) | Reference |

| Amorphous PMMA | Broad amorphous halo | ~19.12 | researchgate.net |

| Syndiotactic Polystyrene (planar form II) | Hexagonal unit cell | - | kpi.uakpi.ua |

| Syndiotactic Polystyrene (planar form I) | Orthorhombic system | - | kpi.ua |

| P(AN-co-MMA) | Amorphous nature | Broad peaks | researchgate.net |

Atomic Force Microscopy (AFM) for Surface Morphology and Nanostructure

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of surface topography at the nanoscale. It is particularly useful for studying the surface morphology and nanostructure of polymer films and composites.

AFM studies on PMMA films have revealed insights into how processing conditions influence surface structure. For example, the surface structure of cast PMMA films has been shown to be influenced by chain entanglement in the film-forming solution. rsc.org AFM has also been used to characterize the roughness of copolymer films, with studies showing minimal roughness for certain amphiphilic copolymers of methyl methacrylate. researchgate.net In nanocomposites, AFM can be used to assess the dispersion of nanofillers within the polymer matrix.

Electron Microscopy (TEM, SEM) for Bulk and Surface Microstructure

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide direct visualization of the microstructure of materials at high magnifications.

TEM is often used to investigate the internal structure and morphology of polymers and their composites. For instance, TEM has been used to confirm the formation of near-monodisperse spherical latex particles in the emulsion polymerization of methyl methacrylate. nih.govnih.gov In PMMA nanocomposites, TEM images can reveal the dispersion and exfoliation of nanofillers like clays, which is crucial for understanding the enhancement of material properties. researchgate.net High-resolution TEM (HR-TEM) can provide detailed information about the shape and surface of nanoparticles within a polymer matrix. nih.gov

SEM is primarily used to study the surface topography and morphology of materials. In the context of PMMA and its copolymers, SEM can be used to examine the fracture surfaces of blends to understand failure mechanisms, or to observe the morphology of polymer particles synthesized via different methods. researchgate.netmdpi.com For example, SEM has been employed to study the morphology of PMMA composites containing copper oxide nanoparticles. researchgate.net

Interactive Data Table: Electron Microscopy Applications for PMMA Systems

| Technique | Polymer System | Key Finding | Reference |

| TEM | PMMA latex | Formation of near-monodisperse spherical particles | nih.govnih.gov |

| TEM | PMMA/clay nanocomposites | Dispersion and exfoliation of clay layers | researchgate.net |

| HR-TEM | BTO-g-PMMA composites | Shape and surface of composite particles | nih.gov |

| SEM | PMMA/CuO nanocomposites | Surface morphology of composites | researchgate.net |

Thermal Analysis for Glass Transition Temperature (Tg) and Thermal Transitions (DSC, DMA)

Thermal analysis techniques are critical for determining the thermal transitions of polymers, most notably the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. mit.edu Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are the primary methods used for this purpose.

The Tg of a polymer is influenced by several factors, including its chemical structure, molecular weight, and tacticity. mit.edusigmaaldrich.com For atactic PMMA, the Tg is typically around 105-120°C. researchgate.netsigmaaldrich.comacs.org In contrast, poly(methyl acrylate) has a much lower Tg, around 10°C. sigmaaldrich.com For P(MA-co-MMA) copolymers, the Tg will vary between these two values depending on the comonomer composition. DSC is widely used to measure the Tg of these polymers, which appears as a step-like change in the heat flow curve. researchgate.netnetzsch.comrigaku.com Studies have shown that the Tg of PMMA can be influenced by the presence of fillers or by copolymerization with other monomers. usm.myusm.mymakevale.com For instance, incorporating inorganic fillers into PMMA can sometimes lead to a slight decrease in the Tg. usm.myusm.my

Dynamic Mechanical Analysis (DMA) provides information on the viscoelastic properties of polymers as a function of temperature and frequency. It measures the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The peak of the tan δ curve (E''/E') is often used to determine the Tg. DMA studies on PMMA composites have shown that the addition of fillers can increase the storage modulus, indicating an improvement in stiffness. usm.myusm.my

Interactive Data Table: Glass Transition Temperatures (Tg) of PMMA and PMA

| Polymer | Technique | Tg (°C) | Notes | Reference |

| Poly(methyl methacrylate) (atactic) | DSC | 105-120 | Literature values can vary. | researchgate.netsigmaaldrich.comacs.org |

| Poly(methyl methacrylate) (atactic) | DSC | ~110 | Midpoint temperature. | netzsch.com |

| Poly(methyl acrylate) | - | 10 | - | sigmaaldrich.com |

| PMMA/BaTiO₃ composite | DSC | Slightly lower than pure PMMA | Filled samples showed slightly lower Tg. | usm.myusm.my |

Reactivity, Functionalization, and Post Polymerization Modification of Ma/mma Co Polymers

Chemical Reactions on the Polymer Backbone

The ester groups present in the MA and MMA units of the copolymer backbone are susceptible to various chemical transformations. These reactions provide a powerful tool for altering the chemical and physical properties of the parent copolymer.

One of the most common reactions is hydrolysis , where the ester groups are converted into carboxylic acid groups. This transformation significantly increases the hydrophilicity and can be used to introduce pH-responsive behavior to the material. For instance, the hydrolysis of poly(methyl methacrylate) (PMMA) side chains can be achieved using a mixture of aqueous sodium hydroxide (B78521) and dimethyl sulfoxide. nih.gov

Transesterification is another key reaction, involving the exchange of the methyl group of the ester with other alkyl or functional groups. This process can be catalyzed by organocatalysts like 1,5,7-triazabicyclo[4.4.0]undec-5-ene (TBD). nih.gov A notable strategy involves the transesterification of enol ester pendant groups, which proceeds as an "irreversible" process due to the low nucleophilicity of the tautomerization product, leading to high conversion under mild conditions. rsc.org This method allows for the introduction of various functional nucleophiles. rsc.org For example, organocatalyzed transesterification of copolymers containing methyl acrylate (B77674) has been shown to be chemoselective, with the less sterically hindered methyl acrylate units reacting preferentially over the methyl methacrylate (B99206) units. nih.gov Lithium alkoxides have also been effectively used to displace the methyl esters in PMMA, allowing for the introduction of a variety of functional groups. escholarship.org

Amidation is a further modification pathway where the ester groups are reacted with amines to form amide linkages. This can be used to introduce a range of functionalities, including those that are responsive to stimuli like pH and CO2. nih.gov For example, post-polymerization amidation of PMMA with N,N-diethylethylenediamine can convert it into a triple-responsive polymer. nih.gov

Introduction of Functional Groups for Tailored Properties

The ability to introduce a wide array of functional groups onto the MA/MMA copolymer backbone is a cornerstone of their versatility. This functionalization is typically achieved through the chemical reactions described in the previous section, allowing for the precise tuning of material properties.

For instance, the introduction of hydrophilic groups , such as carboxylic acids via hydrolysis or polyethylene (B3416737) glycol (PEG) chains via transesterification, can transform a hydrophobic MA/MMA copolymer into a water-soluble or hydrogel material. orientjchem.org This is particularly relevant for biomedical applications. orientjchem.org Conversely, the introduction of hydrophobic groups can enhance the polymer's resistance to water and improve its compatibility with non-polar matrices.

Responsive moieties can also be incorporated. The introduction of tertiary amine groups through amidation can impart pH and CO2 responsiveness. nih.gov Similarly, the incorporation of specific functional groups can lead to temperature-responsive polymers. nih.gov

The introduction of crosslinkable groups is another important functionalization strategy. For example, copolymerizing MMA with monomers containing reactive groups like glycidyl (B131873) methacrylate (GMA) introduces epoxide groups that can be subsequently ring-opened to create crosslinks or to introduce further functionality. rsc.orgresearchgate.net

A summary of functional groups that can be introduced and their effect on copolymer properties is presented in the table below.

| Functional Group | Method of Introduction | Resulting Property |

| Carboxylic Acid | Hydrolysis of ester groups | Increased hydrophilicity, pH-responsiveness |

| Alcohols (e.g., PEG) | Transesterification | Increased hydrophilicity, biocompatibility |

| Amines | Amidation | pH and CO2 responsiveness, potential for further reaction |

| Alkyl Halides | Quaternization of tertiary amines | Cationic polymer, antimicrobial properties |

| Azides | Ring-opening of epoxide groups | "Click" chemistry handle for further modification |

Crosslinking Methodologies and Network Formation

Crosslinking transforms linear or branched copolymers into three-dimensional networks, significantly altering their mechanical properties, thermal stability, and solvent resistance. For MA/MMA copolymers, several crosslinking strategies can be employed.

One common method is copolymerization with a crosslinking agent . This involves including a monomer with two or more polymerizable groups, such as polypropylene (B1209903) glycol diacrylate (PPGDA) or polypropylene glycol dimethacrylate (PPGDMA), during the initial polymerization process. orientjchem.orgorientjchem.org The double bonds on both ends of the crosslinker react to form a network structure. orientjchem.orgorientjchem.org The extent of crosslinking can be controlled by the concentration of the crosslinking agent, which in turn influences the glass transition temperature (Tg) of the resulting material. orientjchem.orgorientjchem.org Other crosslinking agents used include ethylene (B1197577) glycol dimethacrylate (EGDMA), tetraethylene glycol dimethacrylate (TEGDMA), and polyethylene glycol dimethacrylate (PEGDMA). mdpi.comnih.gov

Another approach is post-polymerization crosslinking . This involves introducing reactive functional groups into the copolymer backbone, as discussed in the previous section, which can then be reacted in a subsequent step to form crosslinks. For example, copolymers containing glycidyl methacrylate (GMA) can be crosslinked through the ring-opening reaction of the epoxide groups. rsc.org

The formation of ionogels represents another type of network formation. Copolymer networks of PMMA can absorb ionic liquids to create materials with good mechanical integrity, low volatility, and high conductivity, which are promising for applications in stretchable electronics. nih.govacs.org

The choice of crosslinking methodology and the density of crosslinks have a profound impact on the final properties of the material.

Grafting and Block Copolymer Synthesis from MA/MMA Backbones

The modification of MA/MMA copolymers is not limited to small functional groups. Entire polymer chains can be grafted onto or grown from the copolymer backbone, leading to the formation of graft and block copolymers with unique morphologies and properties. nih.govacs.org

Grafting-from techniques involve initiating the polymerization of a second monomer from active sites created on the MA/MMA backbone. A prominent example is atom transfer radical polymerization (ATRP), which allows for the controlled growth of well-defined polymer chains. For instance, amphiphilic molecular brushes with a polyimide backbone and block copolymer side chains of poly(methacrylic acid) and poly(methyl methacrylate) have been synthesized using ATRP. nih.gov Another approach involves creating macroinitiators from the MA/MMA copolymer. For example, a poly(methyl methacrylate) with a terminal halogen (PMMA-Br) can be synthesized via ATRP and subsequently used as a macroinitiator to synthesize block copolymers like P(MMA-b-MAA). epa.gov

Grafting-to methods involve attaching pre-synthesized polymer chains with reactive end-groups to the MA/MMA backbone. This approach has been used to graft poly(methyl acrylate) onto starch. mdpi.com

Block copolymers can also be synthesized using MA and MMA. These copolymers consist of long sequences (blocks) of each monomer. The synthesis can be achieved through various controlled polymerization techniques. For example, block copolymers of MMA and other monomers like methacrylic acid have been synthesized to create materials with impressive optical properties and the ability to self-assemble into nanostructures. nih.govacs.org The combination of catalytic chain transfer polymerization (CCTP) and radical polymerization has been used to create ethylene and methacrylate block copolymers. nih.gov

The synthesis of graft and block copolymers from MA/MMA backbones allows for the creation of complex macromolecular architectures with tailored interfacial properties and self-assembly behaviors. nih.govacs.org

Blending and Compositing with other Polymeric and Inorganic Materials

The properties of MA/MMA copolymers can be further enhanced by blending them with other polymers or incorporating inorganic materials to form composites.

Polymer blending allows for the creation of materials with properties intermediate to or synergistic with the individual components. For instance, MA/MMA copolymers have been blended with polymers like polycarbonate (PC), styrene-acrylonitrile (SAN), and styrene-maleic anhydride (B1165640) (SMA) to achieve miscible blends with tailored properties. acs.org Blending with chlorinated rubber has been shown to increase the tensile strength of the resulting films. pjsir.org However, the compatibility between the polymers is crucial for achieving a stable and effective blend. In some cases, graft copolymers can act as compatibilizers to improve the interfacial adhesion between immiscible polymers. acs.org

Composites are formed by incorporating inorganic fillers into the MA/MMA copolymer matrix. This can lead to significant improvements in mechanical strength, thermal stability, and other physical properties. mdpi.com For example, layered silicates or nanoclays like montmorillonite (B579905) have been used to enhance the tensile strength and thermal stability of PMMA. mdpi.com Inorganic-organic hybrid polymers have been prepared by polymerizing methacrylate-substituted oxotitanium clusters with methyl methacrylate, resulting in efficient crosslinking and the formation of glassy polymers. researchgate.net The incorporation of nanoparticles such as graphene and carbon nanotubes into a PMMA matrix has also been explored to develop high-performance nanocomposite foams. mdpi.com

The table below summarizes some examples of MA/MMA copolymer blends and composites and their resulting property enhancements.

| Blend/Composite Component | Resulting Property Enhancement |

| Polycarbonate (PC) | Miscible blends with tunable properties |

| Styrene-Acrylonitrile (SAN) | Miscible blends with tunable properties |

| Chlorinated Rubber | Increased tensile strength |

| Montmorillonite (Nanoclay) | Enhanced tensile strength and thermal stability |

| Oxotitanium Clusters | Efficient crosslinking, glassy polymers |

| Graphene/Carbon Nanotubes | High-performance nanocomposite foams |

Advanced Applications of Methyl Acrylate and Methyl Methacrylate Based Co Polymers in Material Science and Engineering

High-Performance Coatings and Adhesives

(Co)polymers based on methyl acrylate (B77674) and methyl methacrylate (B99206) are integral to the formulation of high-performance coatings and adhesives due to their excellent film-forming capabilities, adhesion, durability, and gloss. evonik.com These polymers can be engineered to meet specific application requirements, from automotive coatings to structural adhesives.

Methyl methacrylate (MMA) is a crucial component in acrylic-based products, polymerizing to form resins with superior performance characteristics. mitsubishi-chemical.com In the realm of coatings, MMA-based resins are used in automotive and industrial applications where durability, weather resistance, and a high-quality finish are paramount. mitsubishi-chemical.com For instance, n-butyl methacrylate (nBMA), when copolymerized with MMA, enhances UV stability and flexibility in coatings for exterior decorative paints and wood finishes. mitsubishi-chemical.com Specialty methacrylates are also employed to formulate coatings with excellent film formation, adhesion, and gloss. evonik.com

In the field of adhesives, methyl methacrylate adhesives (MMAs) are high-strength structural adhesives capable of bonding a variety of substrates, including metals, plastics, and composites. hbfuller.com These adhesives offer several advantages, such as primer-free application on most substrates, good chemical resistance, and performance over a wide temperature range. hbfuller.com Recent developments have led to MMA adhesives with reduced odor and the ability to bond difficult substrates like hot-dipped galvanized steel and polyamides. specialchem.com Furthermore, phosphate (B84403) methacrylate monomers, such as VISIOMER® HEMA-P, can be incorporated into adhesive formulations to provide flame retardancy and improve adhesion without compromising the material's mechanical properties. coatingsworld.com

Table 1: Properties of Methyl Methacrylate (MMA) Adhesives

| Property | Description |

| Substrate Compatibility | Metals, plastics, composites, including difficult-to-bond materials. hbfuller.comspecialchem.com |

| Application | Often primer-free. hbfuller.com |

| Chemical Resistance | Good. hbfuller.com |

| Temperature Range | Wide operating temperature range. hbfuller.com |

| Special Features | Reduced odor formulations available; can bond oily metals. specialchem.com |

Optical Materials and Devices (e.g., waveguides, lenses)

Poly(methyl methacrylate) (PMMA) is a benchmark material for optical applications due to its exceptional transparency (approximately 92% light transmittance), low refractive index (around 1.49), and ease of processing. uqgoptics.comatommek.com It serves as a lightweight and impact-resistant alternative to glass in a variety of optical components. uqgoptics.com

The high optical clarity and favorable mechanical properties of PMMA make it a preferred choice for manufacturing lenses, prisms, and light guides. uqgoptics.comnih.gov Its application extends to consumer electronics, medical devices, and the automotive industry. uqgoptics.comatommek.com Copolymers based on MMA are also being explored for advanced optical applications. For instance, copolymers of MMA can be synthesized to create materials with high transparency and flexibility, suitable for stretchable electronics and flexible displays. acs.orgresearchgate.net These materials can maintain their optical and microstructural integrity even after repeated bending or stretching. nih.gov

In the realm of optical devices, PMMA is utilized in the fabrication of optical waveguides. Furthermore, the development of PMMA-based copolymers allows for the tuning of optical properties to meet the specific demands of various devices. google.com

Membranes for Separation Technologies

Copolymers of methyl acrylate and methyl methacrylate are being investigated for their potential in membrane-based separation technologies. These materials can be engineered to create membranes with specific pore structures and surface properties suitable for various separation processes.